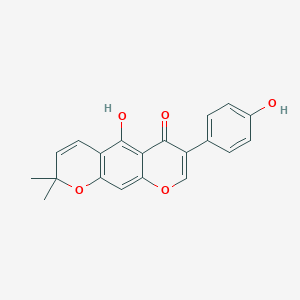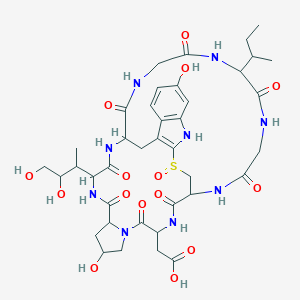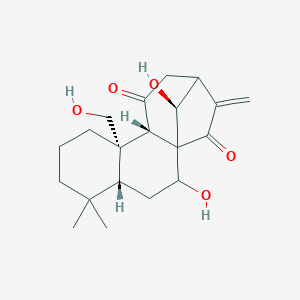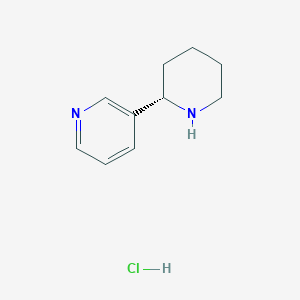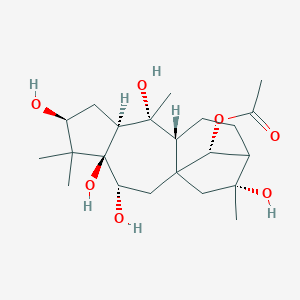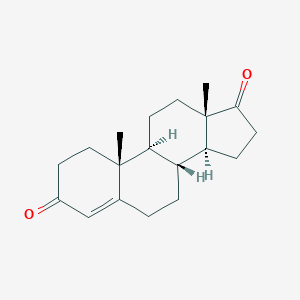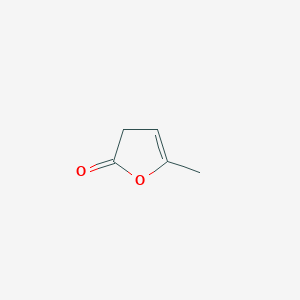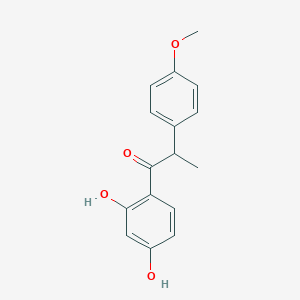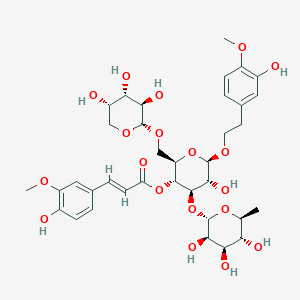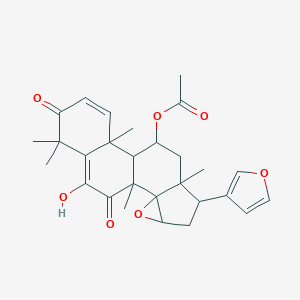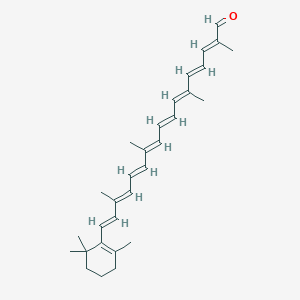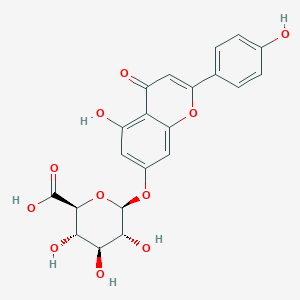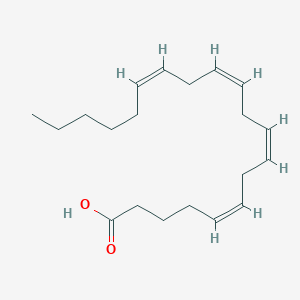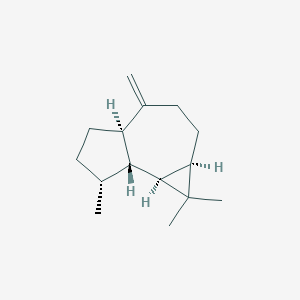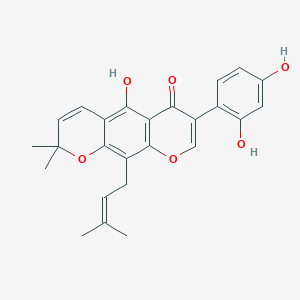
Auriculatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auriculatin is a natural compound found in the leaves of the plant Rhododendron anthopogonoides. It has gained attention in recent years due to its potential use in scientific research. Auriculatin has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Applications De Recherche Scientifique
Phospholipase C Inhibition and Antitumor Activity
Auriculatin has shown promising results as an inhibitor of phospholipase C (PLC) activity, as observed in a study where it demonstrated inhibitory effects on PLC in vitro and in platelet-derived growth factor-stimulated fibroblasts. Additionally, auriculatin exhibited moderate cytotoxicity against several human tumor cell lines, suggesting its potential use in cancer treatment (Oh et al., 1998).
Antihyperlipidemic Properties
Research has also explored the antilipase activity of compounds from Cassia auriculata, a plant where auriculatin is present. Findings indicate that these compounds, including auriculatin, could contribute to antihyperlipidemic effects due to their ability to inhibit pancreatic lipase (Habtemariam, 2013).
Antioxidant and Antimicrobial Effects
Auriculatin and related compounds have been studied for their potential antioxidant and antimicrobial properties. For instance, Auricularia auricula, which contains related compounds, has shown significant antioxidant activities and inhibitory effects on lipid peroxidation, indicating potential therapeutic uses in these areas (Acharya et al., 2004).
Cardiovascular Health
In the context of cardiovascular health, Auricularia auricula polysaccharides, which are related to auriculatin, have been investigated for their effects on heart antioxidant enzyme activities and left ventricular function in aged mice. This research suggests potential benefits in improving heart function and overall cardiovascular health (Wu et al., 2010).
Propriétés
Numéro CAS |
20387-73-9 |
|---|---|
Nom du produit |
Auriculatin |
Formule moléculaire |
C25H24O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |
Clé InChI |
IEKQCBVQJGWJRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Autres numéros CAS |
20387-73-9 |
Synonymes |
NSC 285657; 7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



